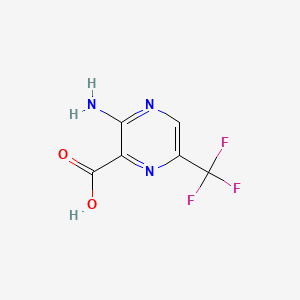

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)2-1-11-4(10)3(12-2)5(13)14/h1H,(H2,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHNNWCFVUOCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739094 | |

| Record name | 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-45-8 | |

| Record name | 3-Amino-6-(trifluoromethyl)-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1996-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mechanism of Cyclocondensation

The reaction proceeds through a stepwise mechanism:

-

Nucleophilic attack : Ethylenediamine’s amine groups react with the carbonyl and hydroxyimino groups of the diketone derivative.

-

Ring closure : Elimination of water facilitates the formation of the pyrazine ring.

-

Oxidation : Aromaticity is achieved via dehydrogenation, often mediated by oxidizing agents like tert-butyl hydroperoxide.

Key reagents in this process include triethyl phosphite, which acts as a reducing agent, and sodium tungstate as a catalyst for oxidation.

Post-cyclocondensation, the introduction of the amino group at position 3 requires strategic functionalization. A widely cited approach involves halogenation followed by nucleophilic substitution.

Chlorination and Amination

In the DE1238478B patent, 3-amino-pyrazine-2-carboxylic acid methyl ester undergoes chlorination using sulfuryl chloride (SOCl) to yield 3-amino-6-chloropyrazine-2-carboxylate. Subsequent amination replaces the chlorine atom with an amino group via reaction with ammonia or ammonium hydroxide.

Reaction Conditions :

Trifluoromethyl Group Retention

The trifluoromethyl group’s stability under these conditions is critical. Its strong electron-withdrawing nature minimizes undesired side reactions, ensuring regioselectivity during substitution.

Hydrolysis of Esters and Amides to Carboxylic Acid

The final step in synthesizing 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid involves hydrolyzing ester or amide precursors.

Ester Hydrolysis

Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, obtained from cyclocondensation, undergoes alkaline hydrolysis using sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

Example Procedure :

Amide Hydrolysis

In the PMC6479349 study, 3-aminopyrazine-2-carboxamide derivatives are hydrolyzed using concentrated hydrochloric acid (HCl) under reflux to yield the carboxylic acid.

Conditions :

Alternative Routes: Directed Functionalization and Coupling

Emerging methodologies focus on late-stage trifluoromethylation and cross-coupling reactions.

Halogenation-Trifluoromethylation

Position 6 of the pyrazine ring is halogenated (e.g., bromination) followed by palladium-catalyzed coupling with trifluoromethyl reagents like CFCu.

Challenges :

Multi-Component Reactions

Recent patents describe one-pot syntheses using ethylenediamine, trifluoroacetyl chloride, and glyoxylic acid to assemble the pyrazine ring with pre-installed functional groups.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the amino or trifluoromethyl groups .

Wissenschaftliche Forschungsanwendungen

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in various biochemical reactions, affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazinecarboxylic Acid Derivatives

Structural and Functional Group Variations

The biological activity of pyrazinecarboxylic acids is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Bioactivity

Physicochemical Properties

- Lipophilicity and Solubility: The -CF₃ group increases lipophilicity (logP ~1.5–2.0), enhancing blood-brain barrier penetration in imaging agents (e.g., ’s PET tracer derivatives) . However, the -NH₂ group in the target compound improves aqueous solubility compared to non-amino analogs like 3-CF₃-pyrazine-2-carboxylic acid. Methyl or tert-butyl substituents (e.g., 5-Me or 5-t-Bu) further elevate hydrophobicity, favoring membrane-associated interactions .

- Electronic Effects: The -CF₃ group’s strong electron-withdrawing nature polarizes the pyrazine ring, enhancing electrophilic reactivity for amide bond formation in drug conjugates .

Key Research Findings

Fungicide Development: 3-Amino-6-CF₃-pyrazine-2-carboxylic acid derivatives demonstrated superior fungicidal activity compared to non-amino analogs, likely due to enhanced target affinity via NH₂-mediated hydrogen bonding . In contrast, 3-CF₃-pyrazine-2-carboxylic acid (lacking NH₂) was optimized for acaricide applications, emphasizing substituent-driven activity divergence .

Cytostatic vs. Cytotoxic Profiles: Trifluoromethylphenyl-urea derivatives (e.g., compound 6h) showed cytotoxicity linked to -CF₃’s metabolic persistence, whereas bromophenyl analogs (e.g., 6c) were cytostatic and non-toxic . This suggests that the NH₂ group in 3-amino-6-CF₃-pyrazine-2-carboxylic acid could decouple cytostatic and cytotoxic effects.

Antimycobacterial SAR :

- Chlorine and bromine substituents at position 6 correlate with high antimycobacterial activity, while CF₃ may reduce efficacy due to altered steric/electronic interactions with mycobacterial targets .

Biologische Aktivität

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid typically involves several steps, including the introduction of the trifluoromethyl group and subsequent carboxylation. The compound has been synthesized as part of studies exploring its fungicidal properties, particularly in relation to plant diseases.

Antimicrobial Properties

Research indicates that 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid exhibits significant antimicrobial activity. In a study investigating various derivatives, it was found that compounds containing the trifluoromethyl group showed enhanced activity against a range of pathogens, including Mycobacterium tuberculosis and various fungal species. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 12.5 µg/mL, indicating strong potential as an antimicrobial agent .

Antifungal Activity

The compound has been characterized for its antifungal properties, particularly against wheat brown rust and barley powdery mildew. It demonstrated activity levels significantly higher than other similar compounds, with enhancements attributed to the trifluoromethyl substituent. For instance, its activity against wheat brown rust was reported to be over ten times greater than that of chloro-substituted derivatives .

The mechanism by which 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid exerts its biological effects is thought to involve interference with key biochemical pathways. The trifluoromethyl group enhances lipophilicity, which may improve absorption and distribution in biological systems. This structural feature is crucial for its interaction with target enzymes or receptors, potentially leading to inhibition of critical metabolic processes in pathogens .

Case Studies

- Fungicidal Activity : A study synthesized several derivatives of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid and evaluated their fungicidal activities. The findings indicated that these derivatives were effective against various strains of fungi, suggesting their utility in agricultural applications .

- Antimycobacterial Activity : Another investigation focused on the compound's derivatives against Mycobacterium tuberculosis. The results highlighted that certain derivatives exhibited potent antitubercular activity, reinforcing the potential for developing new therapeutic agents based on this scaffold .

Data Table: Biological Activities of Derivatives

| Compound Derivative | MIC (µg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|

| 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide | 12.5 | Mycobacterium tuberculosis | Antimycobacterial |

| 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid | <10 | Wheat brown rust | Antifungal |

| Chloro-substituted derivative | >100 | Wheat brown rust | Antifungal |

Q & A

Q. Q1. What are the common synthetic routes for 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid, and how can reaction conditions be optimized to improve yields?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazine cores. For example:

- Bromination : 3-Aminopyrazine-2-carboxylic acid undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding intermediates like 3-amino-6-bromopyrazine-2-carboxylic acid (41% yield) .

- Trifluoromethylation : Subsequent introduction of the trifluoromethyl group may involve cross-coupling reactions with trifluoromethyl boronic acids or halogen exchange under catalysis.

- Purification : Hydrolysis and acidification steps (e.g., using NaOH/MeOH/THF followed by HCl) yield the final product. Optimization via response surface methodology (RSM) or adjusting stoichiometry (e.g., excess trifluoromethylating agents) can enhance yields .

Q. Q2. Which analytical techniques are critical for characterizing 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid and verifying its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity. For example, -NMR peaks at δ 8.2–8.5 ppm indicate aromatic protons on the pyrazine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 207.057 for the parent compound) .

- Melting Point Analysis : A sharp melting range (e.g., 158–160°C for related pyrazine-carboxylic acids) ensures purity .

- Elemental Analysis : Matches empirical formulas (e.g., CHFNO) .

Advanced Research Questions

Q. Q3. How does 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid participate in catalytic systems, particularly in hydrocarbon oxidation?

Methodological Answer: Pyrazine-carboxylic acids act as proton-transfer mediators in metal-catalyzed reactions. For example:

- In vanadium(V)-catalyzed hydrocarbon oxidations, the zwitterionic form of pyrazine-2-carboxylic acid facilitates proton shuttling, stabilizing intermediates like hydroperoxy-vanadium species. This accelerates reaction rates by 2–3x compared to picolinic acid derivatives .

- Experimental Design : Use kinetic isotopic effects (KIE) and electron paramagnetic resonance (EPR) to track radical intermediates. Optimize co-catalyst ratios (e.g., 1:2 vanadium:pyrazine-carboxylic acid) for maximal turnover .

Q. Q4. What intermolecular interactions govern the crystallographic packing of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid?

Methodological Answer:

- Hydrogen Bonding : The amino (–NH) and carboxylic (–COOH) groups form intra- and intermolecular N–H···O and O–H···N bonds, creating layered networks. X-ray diffraction reveals planar pyrazine rings with dihedral angles <5° .

- Fluorine Interactions : CF groups engage in weak C–F···H–C contacts, influencing solubility and melting behavior. Computational studies (e.g., Hirshfeld surface analysis) quantify these interactions .

Q. Q5. How can biocatalytic methods be applied to synthesize derivatives of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid?

Methodological Answer:

- Enzymatic Amidification : Amidase enzymes (e.g., from Bacillus smithii) catalyze solvent-free acyl transfer to generate hydrazides or amides. For example, pyrazine-2-carboxylic acid hydrazide synthesis achieves >85% conversion under optimized RSM conditions (pH 7.5, 40°C) .

- Fed-Batch Biotransformation : Scale-up using immobilized enzymes in continuous reactors minimizes by-products (e.g., <5% unreacted substrate) .

Q. Q6. What computational approaches are used to predict the reactivity and stability of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid in drug design?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For related pyrazine-carboxamides, HOMO localization on the amino group suggests reactivity toward electrophiles .

- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., with retinol-binding protein 4 [RBP4]) to assess stability. Trajectory analysis identifies key residues (e.g., Arg226) for hydrogen bonding .

Data Contradictions and Resolutions

- Synthetic Yields : Bromination steps (e.g., 41% yield in vs. 24% in ) vary due to solvent polarity and temperature. DMF enhances solubility but may promote side reactions; THF/MeOH mixtures improve selectivity .

- Catalytic Efficiency : Pyrazine-2-carboxylic acid outperforms picolinic acid in vanadium systems, but encapsulation in zeolites (e.g., NaY) reverses this trend by stabilizing alternative intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.